molecular formula C7H16ClNO B6217786 3-propoxycyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2751615-85-5

3-propoxycyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6217786
CAS No.: 2751615-85-5
M. Wt: 165.7
InChI Key:
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Description

3-propoxycyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a chemical compound that consists of a cyclobutane ring substituted with a propoxy group and an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid. This compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxycyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the propoxy and amine groups. One common method is the cyclization of a suitable precursor, such as a 1,3-diene, under specific conditions to form the cyclobutane ring. The propoxy group can be introduced via an alkylation reaction, and the amine group can be added through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as crystallization or chromatography, are employed to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions

3-propoxycyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-propoxycyclobutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-propoxycyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to inhibition or activation of biological pathways. The propoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxycyclobutan-1-amine hydrochloride
  • 3-butoxycyclobutan-1-amine hydrochloride
  • 3-methoxycyclobutan-1-amine hydrochloride

Uniqueness

3-propoxycyclobutan-1-amine hydrochloride is unique due to the specific length and structure of its propoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

2751615-85-5

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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